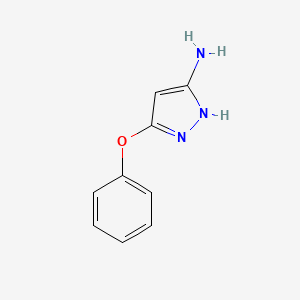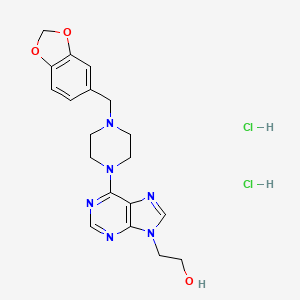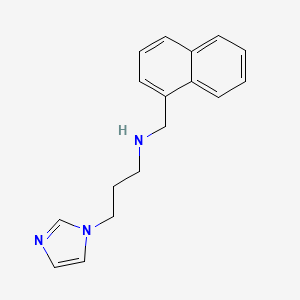
3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a naphthalene moiety. Compounds with these structural features are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Naphthalene Moiety: This step may involve a nucleophilic substitution reaction where a naphthylmethyl halide reacts with the imidazole derivative.
Formation of the Propan-1-amine Linker: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or imidazole moieties.
Reduction: Reduction reactions could target the imidazole ring or any other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the naphthalene ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the naphthalene or imidazole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, compounds with imidazole and naphthalene moieties are often investigated for their potential as antifungal, antibacterial, or anticancer agents.
Industry
In industry, such compounds might be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for compounds like 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine would depend on their specific biological targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-imidazol-1-yl)-N-(phenylmethyl)propan-1-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-(1H-imidazol-1-yl)-N-(benzyl)propan-1-amine: Another similar compound with a benzyl group.
Uniqueness
The presence of the naphthalene moiety in 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine may confer unique properties, such as enhanced aromaticity or specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
857629-83-5 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
3-imidazol-1-yl-N-(naphthalen-1-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C17H19N3/c1-2-8-17-15(5-1)6-3-7-16(17)13-18-9-4-11-20-12-10-19-14-20/h1-3,5-8,10,12,14,18H,4,9,11,13H2 |
Clé InChI |
AJVAOGMXEVDCMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNCCCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
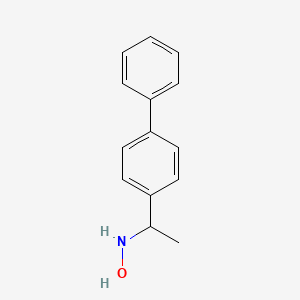
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
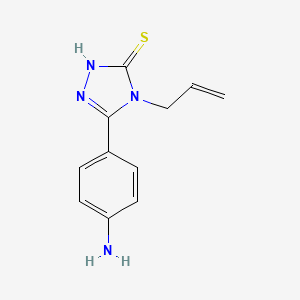
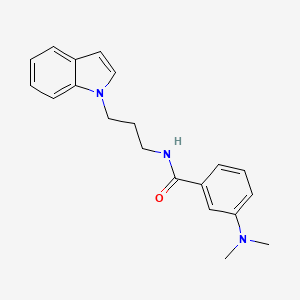

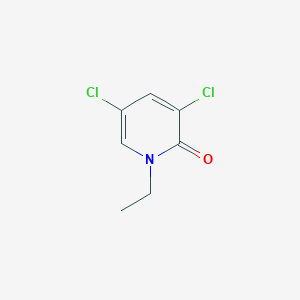

![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
